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Compound of Interest

Compound Name: 5-Nitro-1H-indol-7-OL

Cat. No.: B13658680

Get Quote

Executive Summary
7-Hydroxy-5-nitroindole (CAS: 1360938-55-1) is a specialized heterocyclic scaffold utilized

primarily in the development of kinase inhibitors, receptor modulators, and bioactive alkaloids.

[1] Its structural duality—combining an electron-withdrawing nitro group at the C5 position with

an electron-donating hydroxyl group at the C7 position—creates a unique electronic push-pull

system. This electronic environment makes it a valuable precursor for synthesizing 5-

aminoindole derivatives (via reduction) or for exploring structure-activity relationships (SAR) in

drug discovery campaigns targeting enzymes like kinases or oxidases.[1]

This guide provides a comprehensive technical analysis of 7-Hydroxy-5-nitroindole, detailing its

chemical identity, validated synthesis protocols, reactivity profiles, and handling requirements.

[1]

Chemical Identity & Properties
The compound is characterized by the indole core substituted with a nitro group at position 5

and a hydroxyl group at position 7. This substitution pattern is less common than the 5-hydroxy

or 5-nitro isomers, making it a strategic scaffold for generating novel intellectual property.[1]
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Table 1: Chemical Identification & Physical Properties

Parameter Data

Common Name 7-Hydroxy-5-nitroindole

IUPAC Name 5-Nitro-1H-indol-7-ol

CAS Number 1360938-55-1

Synonyms
5-Nitro-7-hydroxyindole; 7-Hydroxy-5-nitro-1H-

indole

Molecular Formula C₈H₆N₂O₃

Molecular Weight 178.14 g/mol

SMILES Oc1cc(cc2[nH]ccc12)=O

Appearance (Predicted) Yellow to orange crystalline solid

Solubility
Soluble in DMSO, DMF, MeOH; sparingly

soluble in water

pKa (Predicted) ~8.5 (Phenolic OH), ~14 (Indole NH)

Synthesis Protocols
Direct nitration of 7-hydroxyindole is often problematic due to the high electron density of the

phenol ring, which can lead to over-nitration, oxidation, or polymerization (tar formation).[1]

Therefore, the most robust synthetic route involves the nitration of a protected precursor, 7-

methoxyindole, followed by demethylation.[1]

Route A: The Protection-Nitration-Deprotection Strategy
(Recommended)
This pathway ensures regioselectivity at the C5 position and protects the sensitive C7 phenol.

Step 1: Regioselective Nitration of 7-Methoxyindole
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The methoxy group at C7 directs electrophilic substitution to the para position relative to itself

(which is C4) or ortho (C6).[2][3] However, the indole nitrogen lone pair strongly activates C3.

[1] To direct nitration to C5, acidic conditions are often used to protonate the C3 position or

sterics are leveraged.[1] In practice, nitration of 7-substituted indoles often favors the 5-position

due to the combined electronic effects of the pyrrole ring and the benzene substituent.

Reagents: Sodium Nitrate (NaNO₃), Trifluoroacetic Acid (TFA) or Acetyl Nitrate (generated in

situ from HNO₃/Ac₂O).[1]

Protocol:

Dissolve 7-methoxyindole (1.0 eq) in Trifluoroacetic Acid (TFA) at 0°C.

Slowly add Sodium Nitrate (1.1 eq) portion-wise to control the exotherm.

Stir at 0°C for 1-2 hours, monitoring by TLC (SiO₂, 30% EtOAc/Hexanes).

Quench: Pour the reaction mixture onto crushed ice.

Workup: Filter the resulting yellow precipitate.[1] Wash with cold water and dry under

vacuum.[1]

Product: 7-Methoxy-5-nitroindole.[1][2][3]

Step 2: Demethylation to 7-Hydroxy-5-nitroindole
Cleavage of the methyl ether reveals the free hydroxyl group. Boron tribromide (BBr₃) is the

standard reagent, though Pyridine Hydrochloride (Py[1]·HCl) at high temperatures is a viable

alternative for scale-up.[1]

Reagents: Boron Tribromide (BBr₃) (1.0 M in DCM).[1]

Protocol:

Suspend 7-Methoxy-5-nitroindole (1.0 eq) in anhydrous Dichloromethane (DCM) under

Nitrogen atmosphere at -78°C.

Add BBr₃ (3.0 eq) dropwise over 20 minutes.[1]
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Allow the reaction to warm to room temperature slowly and stir for 12 hours.

Quench: Cool to 0°C and carefully add Methanol (MeOH) dropwise to destroy excess

borane complexes. Caution: Vigorous evolution of HBr gas.

Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with NaHCO₃ (aq) and Brine.

Dry over Na₂SO₄.[1]

Purification: Flash column chromatography (MeOH/DCM gradient) yields the target 7-

Hydroxy-5-nitroindole.[1]

Visualization of Synthetic Pathway

7-Methoxyindole 7-Methoxy-5-nitroindole

Step 1: Nitration
(NaNO3, TFA, 0°C)

Regioselective C5 subst. 7-Hydroxy-5-nitroindole

Step 2: Demethylation
(BBr3, DCM, -78°C)

Ether Cleavage

Click to download full resolution via product page

Figure 1: Two-step synthesis of 7-Hydroxy-5-nitroindole from 7-Methoxyindole via

regioselective nitration and ether cleavage.

Reactivity & Functionalization[7][8]
The 7-Hydroxy-5-nitroindole scaffold offers three distinct vectors for chemical modification,

enabling the generation of diverse libraries for drug discovery.

Nitro Group Reduction (C5 Vector)
The nitro group is a masked amine.[1] Reduction yields 5-amino-7-hydroxyindole, a highly

electron-rich scaffold prone to oxidation (quinonimine formation).[1]

Method: Catalytic hydrogenation (H₂, Pd/C) or chemical reduction (SnCl₂/HCl or Fe/NH₄Cl).

[1]

Utility: Synthesis of amides, ureas, or sulfonamides at the C5 position.[1]

Hydroxyl Group Alkylation (C7 Vector)
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The C7 hydroxyl group is acidic (pKa ~8.[1]5) and can be selectively alkylated without affecting

the indole nitrogen (pKa ~16) if weak bases are used.[1]

Method: Alkyl halide (R-X), K₂CO₃, DMF, RT.[1]

Utility: Tuning lipophilicity (LogP) or introducing solubilizing groups (e.g., PEG chains).[1]

Indole C3 Functionalization
The electron-withdrawing nitro group deactivates the ring, making electrophilic aromatic

substitution (EAS) at C3 slower than in unsubstituted indole, but still feasible.[1]

Method: Vilsmeier-Haack Formylation (POCl₃/DMF) to introduce an aldehyde at C3.[1]

Utility: Precursor for Horner-Wadsworth-Emmons olefination or reductive amination.[1]

Reactivity Logic Map

7-Hydroxy-5-nitroindole

5-Amino-7-hydroxyindole
(Unstable, handle with care)
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(H2, Pd/C or SnCl2)

7-Alkoxy-5-nitroindole
(Solubility tuning)

O-Alkylation
(R-X, K2CO3)

3-Formyl-7-hydroxy-5-nitroindole
(Scaffold extension)

Vilsmeier-Haack
(POCl3, DMF)

Click to download full resolution via product page

Figure 2: Divergent synthesis pathways from the core scaffold.[1] Red arrows indicate

reduction, green indicate alkylation, and yellow indicate electrophilic substitution.[1]

Applications in Drug Discovery[9]
Kinase Inhibition
The indole core is a "privileged structure" in kinase inhibitor design (e.g., Sunitinib, Axitinib).[1]

The 7-hydroxy group provides a hydrogen bond donor/acceptor motif that can interact with the

hinge region of kinase ATP-binding pockets or solvent-front residues. The 5-nitro group serves
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as an electronic anchor, withdrawing density to modulate the acidity of the NH and OH protons,

potentially strengthening H-bond interactions.[1]

Bioisostere for Tryptophan Metabolites
7-Hydroxy-5-nitroindole can act as a synthetic mimic for oxidized tryptophan metabolites.[1] In

neuropharmacology, 7-substituted indoles often exhibit affinity for serotonin (5-HT) receptors.[1]

The nitro group can mimic the electrostatic properties of a carboxylate or sulfonamide

bioisostere.

Safety & Handling
Toxicity: Like many nitroaromatics, this compound should be treated as potentially mutagenic

and toxic by inhalation or skin contact.[1]

Explosion Hazard: While 5-nitroindoles are generally stable, nitro compounds can be

energetic.[1] Avoid heating crude reaction mixtures (especially those containing nitrate salts)

to dryness.[1]

Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The 7-hydroxy group

makes the compound susceptible to oxidation; if the solid turns dark brown/black, purify

before use.[1]
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Regioselectivity in Indole Nitration

Source: ScienceMadness / Journal of Organic Chemistry Archives.[1] "The Synthesis of 4-

Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole".

Indole Reactivity & Functionalization

Source: NIH / PubChem. "5-Nitroindole Reactivity Profile".[1]

[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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